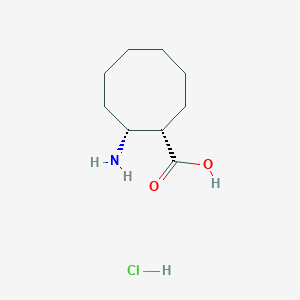

(1S,2R)-2-Amino-cyclooctanecarboxylic acid hydrochloride

Description

(1S,2R)-2-Amino-cyclohexanecarboxylic acid hydrochloride (molecular formula: C₇H₁₄ClNO₂; molecular weight: 179.644 g/mol) is a chiral bicyclic amino acid derivative with two defined stereocenters . It exists as a hydrochloride salt, enhancing its solubility in polar solvents. The compound is structurally characterized by a cyclohexane ring substituted with an amino group at the C2 position and a carboxylic acid group at the C1 position, with specific (1S,2R) stereochemistry. Its CAS registry number is 158414-45-0, and it is commonly used in pharmaceutical research, particularly in the development of peptidomimetics and enzyme inhibitors .

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S,2R)-2-aminocyclooctane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c10-8-6-4-2-1-3-5-7(8)9(11)12;/h7-8H,1-6,10H2,(H,11,12);1H/t7-,8+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMSVJGKMJLCPS-KZYPOYLOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(C(CC1)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC[C@H]([C@H](CC1)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522644-10-6 | |

| Record name | Cyclooctanecarboxylic acid, 2-amino-, hydrochloride (1:1), (1S,2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522644-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-Amino-cyclooctanecarboxylic acid hydrochloride can be achieved through several methods. One common approach involves the cyclization of γ-substituted amino acid derivatives. This method typically requires the use of strong bases and high temperatures to facilitate the formation of the eight-membered ring . Another method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization .

Industrial Production Methods: Industrial production of (1S,2R)-2-Amino-cyclooctanecarboxylic acid hydrochloride often employs enzymatic resolution techniques. These methods utilize enzymes to selectively produce the desired enantiomer with high efficiency and yield . Enzymatic routes are preferred in industrial settings due to their mild reaction conditions and environmental friendliness.

Chemical Reactions Analysis

Photochemical [2+2] Cycloaddition

Cyclobutane rings are formed via suprafacial-suprafacial [2+2] photocycloadditions. For example:

-

Direct excitation of cyclic alkenes (e.g., cyclopentenone 43 ) generates triplet-state intermediates that react with ground-state alkenes (e.g., 46 ) to form 1,4-biradicals (48 , 49 ), which cyclize into cyclobutane derivatives (52 ) .

Key Mechanistic Steps :

-

Photoexcitation of cyclopentenone to S₁ state.

-

Intersystem crossing to T₁ state.

-

Formation of exciplex with alkene.

-

Biradical recombination to cyclobutane product.

This method is widely used to synthesize conformationally constrained β-amino acids .

Derivatization via Coupling Reactions

Cyclobutane β-amino acids form dimers and peptides through standard coupling protocols:

-

(1S,2R)-2-Aminocyclobutane-1-carboxylic acid reacts with Boc-protected amino acids using HOBt/EDC to yield β,β- and β,δ-dipeptides .

-

Hydrogen bonding between amide groups stabilizes helical or extended conformations depending on cis/trans stereochemistry .

Example :

Self-Assembly and Supramolecular Chemistry

Cyclobutane β-amino acid amphiphiles self-assemble into nanostructures driven by hydrogen bonding and stereochemistry:

-

Cis-isomers form spherical micelles that reorganize into fibers over time.

-

Trans-isomers aggregate into helical rods due to inter-residual H-bonds .

Structural Analysis :

| Isomer | Aggregate Morphology | Dominant Interaction |

|---|---|---|

| Cis | Fibers | Intra-residual H-bonds |

| Trans | Helical rods | Inter-residual H-bonds |

Stability and Degradation

Cyclobutane β-amino acids exhibit resistance to enzymatic degradation due to their rigid structure. Acidic hydrolysis of amide bonds requires concentrated HCl (6M, 110°C, 24h) .

Key Inferences for Cyclooctane Analogs

While direct data for "(1S,2R)-2-Amino-cyclooctanecarboxylic acid hydrochloride" is unavailable, its reactions are expected to mirror those of smaller cyclic analogs, with adjustments for ring strain and steric effects:

-

Slower reaction kinetics due to increased ring size.

-

Enhanced solubility in organic solvents compared to cyclobutane derivatives.

-

Unique self-assembly profiles influenced by cyclo-octane's flexibility.

For authoritative validation, experimental studies using the cyclo-octane derivative are recommended.

Scientific Research Applications

Synthesis of (1S,2R)-2-Amino-cyclooctanecarboxylic Acid Hydrochloride

The synthesis of this compound typically involves stereoselective methods that utilize cyclic compounds as starting materials. Recent methodologies have highlighted the use of various reactions such as the Strecker reaction and condensation techniques to achieve high yields and enantioselectivity .

Table 1: Synthesis Methods and Yields

| Method | Starting Material | Yield (%) | Reference |

|---|---|---|---|

| Strecker Reaction | Cyclic aldehydes | 85 | |

| Condensation Reaction | Cyclobutanones with α-MBA | Moderate | |

| Chemoenzymatic Synthesis | Achiral precursors | High |

2.1. Inhibition of Arginase

One of the most significant applications of (1S,2R)-2-amino-cyclooctanecarboxylic acid hydrochloride is as an arginase inhibitor. Arginase plays a crucial role in the urea cycle and is implicated in various diseases, including cancer. Compounds derived from this amino acid have shown promising inhibitory activity against human arginases (hARG-1 and hARG-2), with IC50 values in the nanomolar range .

Table 2: Inhibition Potency Against Arginases

| Compound | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| (1S,2R)-Cyclooctanecarboxylic Acid | hARG-1 | 200 | |

| Derivative A | hARG-2 | 290 | |

| Derivative B | hARG-1 | 223 |

3.1. Cancer Treatment

Research indicates that compounds based on (1S,2R)-2-amino-cyclooctanecarboxylic acid hydrochloride can modulate immune responses in tumor microenvironments by inhibiting arginase activity. This inhibition can enhance the efficacy of immunotherapies by regulating T cell function .

Case Study: OATD-02

OATD-02 is a notable derivative that demonstrated superior antitumor activity compared to other arginase inhibitors like CB-1158. It was found to inhibit both extracellular ARG-1 and cellular ARG-2 in tumor microenvironments, thereby controlling metabolic adaptations typical of hypoxic tumors .

Mechanism of Action

The mechanism of action of (1S,2R)-2-Amino-cyclooctanecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the target enzyme. It may also interact with receptors and ion channels, modulating their activity and influencing cellular processes . The exact pathways involved vary depending on the specific application and target.

Comparison with Similar Compounds

Stereoisomers and Enantiomers

The stereochemical configuration significantly influences the physicochemical and biological properties of cyclohexane-based amino acid derivatives. Below is a comparison of stereoisomers and enantiomers from :

| Compound ID | Configuration | CAS Number | Purity | MFCD Number |

|---|---|---|---|---|

| QI-9071 | cis-(1S,2R) | 57266-55-4 | 98% | MFCD05863556 |

| HG-6599 | trans-(1S,2S) | 57266-57-6 | 95% | MFCD05863557 |

| HG-7215 | (1R,2R) | 158414-46-1 | 95% | MFCD18374348 |

| HA-2992 | (1R,2S) | 158414-48-3 | 95% | MFCD04037994 |

Key Findings :

- QI-9071 (cis-isomer) : Exhibits higher purity (98%) compared to trans-isomers, likely due to synthetic accessibility .

- HG-6599 (trans-isomer) : Shows lower solubility in aqueous media, attributed to reduced polarity from the trans configuration .

- Enantiomeric Pairs : (1S,2R) and (1R,2S) enantiomers display distinct biological activities; for example, (1R,2S)-configured derivatives are reported to have higher affinity for GABA receptors in preliminary studies .

Cyclopentane Analogs

Cyclopentane-based analogs, such as (1S,2R)-2-amino-cyclopentanecarboxylic acid hydrochloride (C₅H₁₁NO₂·HCl·H₂O), differ in ring size, leading to altered properties:

| Property | Cyclohexane Derivative (1S,2R) | Cyclopentane Derivative (1S,2R) |

|---|---|---|

| Molecular Formula | C₇H₁₄ClNO₂ | C₅H₁₁ClN₂O (e.g., 494209-39-1) |

| Ring Strain | Low (chair conformation) | Moderate (envelope conformation) |

| Solubility in Water | High | Moderate |

| Thermal Stability | Stable up to 250°C | Decomposes above 200°C |

Key Findings :

Key Findings :

- Cyclopentane derivatives and hydroxy-substituted analogs pose higher risks of skin/eye irritation and respiratory toxicity compared to unsubstituted cyclohexane derivatives .

Biological Activity

(1S,2R)-2-Amino-cyclooctanecarboxylic acid hydrochloride, a cyclic amino acid derivative, has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesizing findings from diverse academic sources to provide a comprehensive overview.

- Chemical Formula : C8H15ClN2O2

- Molecular Weight : 194.67 g/mol

- IUPAC Name : (1S,2R)-2-amino-cyclooctanecarboxylic acid hydrochloride

The compound's cyclic structure contributes to its distinct biological interactions, particularly in neurotransmission and receptor modulation.

Biological Activity Overview

Research indicates that (1S,2R)-2-amino-cyclooctanecarboxylic acid hydrochloride exhibits several biological activities:

- NMDA Receptor Modulation : The compound acts as a modulator at the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity and memory function. Its structural similarity to known NMDA antagonists suggests potential neuroprotective properties .

- Anticonvulsant Effects : Preliminary studies have indicated anticonvulsant activity, making it a candidate for further investigation in epilepsy treatment protocols .

- Amino Acid Transport : It has been shown to influence amino acid transport systems in various cell types, which may have implications for metabolic regulation and nutrient uptake .

Case Studies

- Neuropharmacological Studies :

- Anticonvulsant Activity :

- Amino Acid Transport Mechanisms :

Data Tables

Q & A

Q. What are the key synthetic routes for (1S,2R)-2-Amino-cyclooctanecarboxylic acid hydrochloride, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: Synthesis typically involves chiral resolution or asymmetric catalysis. For cyclooctane derivatives, stereoselective methods like enzymatic resolution or chiral auxiliaries are critical. For example, chiral amides derived from norephedrine (e.g., (1S,2R)-configured catalysts) can induce enantioselectivity in Reformatsky reactions, achieving >80% enantiomeric excess (ee) under air-sensitive conditions . Key variables include temperature (ambient to -20°C for stereochemical control), solvent polarity (THF or DMF for solubility), and zinc reagents (diethylzinc for C-C bond formation). Confirm stereochemistry via chiral HPLC or X-ray crystallography .

Q. How is enantiomeric purity validated for this compound, and what analytical thresholds are acceptable for research use?

Methodological Answer: Enantiomeric purity is assessed using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) and polarimetric detection. A minimum ee of ≥97% is recommended for pharmacological studies. Optical rotation values (e.g., +77° in water for (1S,2S)-isomers) provide additional verification . Cross-validate with -NMR diastereomer splitting or -NMR chemical shift analysis in chiral solvents .

Q. What safety protocols are essential for handling this compound, given its toxicity profile?

Methodological Answer: Refer to GHS classifications:

- Hazard Categories : Acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), respiratory tract irritation (H335) .

- PPE Requirements : Nitrile gloves, EN 166-certified safety goggles, and lab coats. Use fume hoods for weighing and reactions. Decontaminate spills with 5% acetic acid .

- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis. Stability data indicate no decomposition under inert atmospheres for ≥12 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereochemical stability under varying pH conditions?

Methodological Answer: Contradictions arise from protonation states affecting ring puckering. At pH <3 (hydrochloride salt), the amino group is protonated, stabilizing the (1S,2R) configuration via intramolecular H-bonding with the carboxylate. At neutral pH, racemization risk increases (t ~48 hrs at 25°C). Monitor stability via time-resolved circular dichroism (CD) spectroscopy and compare with DFT-calculated energy barriers for ring inversion .

Q. What challenges exist in scaling up asymmetric synthesis while maintaining ee >95%?

Methodological Answer: Scale-up challenges include:

- Catalyst Loading : Chiral catalysts (e.g., (1S,2R)-norephedrine derivatives) require >10 mol% for industrial batches, increasing costs. Optimize via flow chemistry to reduce catalyst waste .

- Solvent Compatibility : Transition from THF to greener solvents (e.g., cyclopentyl methyl ether) without compromising reaction kinetics.

- Byproduct Management : Remove zinc residues (from Reformatsky reactions) using chelating resins or aqueous EDTA washes .

Q. What advanced analytical methods characterize degradation products under oxidative stress?

Methodological Answer: Use LC-MS/MS with CID fragmentation to identify degradation pathways:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.